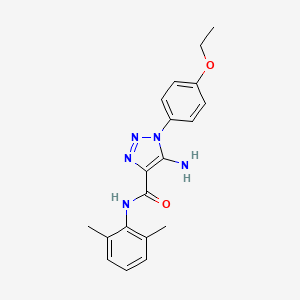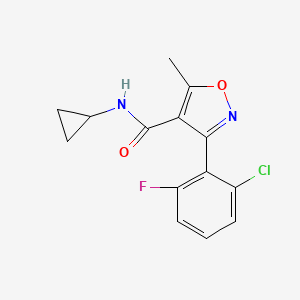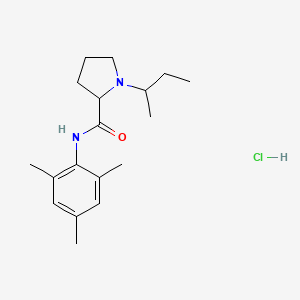![molecular formula C18H16BrN3O5 B4893880 2-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4893880.png)
2-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzamide, and its unique chemical structure makes it a promising candidate for a variety of research applications. In
Wirkmechanismus
The mechanism of action of 2-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide involves its selective binding to protein kinases. Upon phosphorylation of the protein kinase, the compound undergoes a conformational change, resulting in a change in fluorescence intensity. This property makes it a valuable tool for studying protein kinase activity in cells and tissues.
Biochemical and physiological effects
2-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide has been shown to have no significant biochemical or physiological effects on cells and tissues. This compound is not toxic and does not affect cell viability or proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide in lab experiments include its high selectivity for protein kinases, its ability to undergo a conformational change upon phosphorylation, and its fluorescence properties. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment for fluorescence imaging.
Zukünftige Richtungen
For research on 2-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide include the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery, and the optimization of its fluorescence properties for improved imaging of protein kinase activity in cells and tissues. Additionally, further studies are needed to investigate the potential applications of this compound in other areas of scientific research.
Synthesemethoden
The synthesis of 2-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide involves several steps. The first step involves the reaction of 3-nitrobenzaldehyde with ethyl cyanoacetate to form 3-nitrophenylacrylic acid ethyl ester. The second step involves the reaction of 3-nitrophenylacrylic acid ethyl ester with hydroxylamine hydrochloride to form 3-nitrophenylacrylic acid oxime. The third step involves the reaction of 3-nitrophenylacrylic acid oxime with 1-(bromoacetyl)-2,2,2-trichloroethanol to form 2-bromo-N-[1-(3-nitrophenyl)-2-oxo-2-propen-1-yl]benzamide. The final step involves the reaction of 2-bromo-N-[1-(3-nitrophenyl)-2-oxo-2-propen-1-yl]benzamide with 2-(2-hydroxyethylamino)acetic acid to form 2-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide has been studied for its potential applications as a fluorescent probe for imaging of protein kinase activity. This compound has been shown to selectively bind to protein kinases and undergo a conformational change upon phosphorylation, resulting in a change in fluorescence intensity. This property makes it a valuable tool for studying protein kinase activity in cells and tissues.
Eigenschaften
IUPAC Name |
2-bromo-N-[(E)-3-(2-hydroxyethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O5/c19-15-7-2-1-6-14(15)17(24)21-16(18(25)20-8-9-23)11-12-4-3-5-13(10-12)22(26)27/h1-7,10-11,23H,8-9H2,(H,20,25)(H,21,24)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLDUBLUDUIJBQ-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCCO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCCO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[(E)-3-(2-hydroxyethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dichlorophenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4893805.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B4893820.png)
![2-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B4893827.png)
![1-methyl-3-{4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4893836.png)
![ethyl 1-[(2-methoxyphenoxy)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4893837.png)
![3-(3-fluorophenyl)-5-(4,4,4-trifluorobutanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4893853.png)
![2-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde](/img/structure/B4893858.png)
![3-(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B4893868.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-5-methoxybenzamide](/img/structure/B4893873.png)


![1-(4-bromophenyl)-2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)ethanol](/img/structure/B4893904.png)